molecular formula C4H7Br B139220 4-Bromo-1-butene CAS No. 5162-44-7

4-Bromo-1-butene

Cat. No. B139220
CAS RN: 5162-44-7
M. Wt: 135 g/mol
InChI Key: DMAYBPBPEUFIHJ-UHFFFAOYSA-N
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Description

4-Bromo-1-butene is a chemical compound that has been studied in various contexts, including its role in the synthesis of polymers, organoselenium compounds, and as a building block in organic synthesis. It is also of interest due to its molecular structure and the conformational isomerism it exhibits.

Synthesis Analysis

The synthesis of 4-Bromo-1-butene derivatives and related compounds has been explored in several studies. For instance, the synthesis of 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates was achieved through a domino bromo-cyclization and elimination pathway, providing a novel approach to these compounds . Additionally, 1-Bromo-3-buten-2-one has been investigated as a building block for organic synthesis, with various reactions such as reduction and Michael addition being explored . Furthermore, the synthesis and characterization of organoselenium compounds derived from 1-bromo-4-tert-butyl-2,6-di(formyl)benzene have been described, highlighting the versatility of brominated butene derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of 4-Bromo-1-butene and its derivatives has been the subject of several studies. For example, the crystal structure of 1,4-Bis(p-bromophenoxy) butane, a related compound, was determined using single-crystal X-ray analysis, revealing a gauche-trans-gauche conformation of the methylene chain . An electron diffraction study on 1-bromo-3-methyl-2-butene provided detailed geometrical parameters, indicating the presence of a gauche conformer as the major component in the vapor . Additionally, the crystal structure of a complex derivative, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was elucidated, showing a non-planar butadiene unit .

Chemical Reactions Analysis

The chemical reactivity of 4-Bromo-1-butene has been explored in various reactions. Stereoselective epoxidation of 4-bromo-1-butene was carried out using alkene-utilizing bacteria, demonstrating the influence of substituents on the stereochemical course of microbial epoxidation . The compound's role in epitaxial crystallization and crystalline polymorphism of poly(1-butene) has also been studied, showing specific interactions with substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-1-butene and its isomers have been investigated through spectroscopic methods and theoretical calculations. Infrared spectra obtained for 4-bromo-1-butene in various states revealed the presence of two rotational isomers, with the gauche rotamer being more stable in the vapor state . Density functional theory (DFT) calculations were used to complement the synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene, providing insights into the optimized structure and predicted spectra .

Scientific Research Applications

1. Stereoselective Epoxidation

4-Bromo-1-butene has been used in the stereoselective epoxidation process. A study demonstrated its epoxidation using alkene-utilizing bacteria, producing epoxides predominantly in the 2R-form. This highlights its role in producing specific enantiomers of chemical compounds (Archelas et al., 1988).

2. Conformational Analysis

Research has focused on understanding the conformations of 4-Bromo-1-butene. A study revealed that it has multiple conformers at room temperature, which is essential for understanding its chemical behavior and reactivity (Schel, 1985).

3. Thermal Chemistry on Metal Surfaces

4-Bromo-1-butene has been studied for its thermal chemistry on metal surfaces, such as Pt(111). This research is relevant in understanding its reactions on catalytic surfaces, which is crucial for industrial applications (Lee & Zaera, 2005).

4. Molecular Structure and Rotational Isomerism

Investigations into the molecular structure and rotational isomerism of 4-Bromo-1-butene provide insights into its chemical properties and potential applications in synthesis and material science (Crowder & Smyrl, 1971).

5. Photolytic Precursor in Chemical Reactions

It serves as a photolytic precursor in chemical reactions. Studies have explored its role in producing radicals and their subsequent reactions, which is significant in understanding reaction mechanisms and designing new chemical processes (Miller et al., 2005).

6. Application in Polymer Science

4-Bromo-1-butene has applications in polymer science, particularly in the epitaxial crystallization of polymers. This is crucial for developing new materials with specific properties (Kopp et al., 1994).

7. Electrochemical Behavior and Applications

Its electrochemical behavior has been studied, revealing insights into its reduction processes and potential applications in electrochemistry (Pritts & Peters, 1995).

Safety And Hazards

4-Bromo-1-butene is classified as a flammable liquid and vapor . It may cause an allergic skin reaction, serious eye irritation, and respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . In case of inadequate ventilation, it is advised to wear respiratory protection .

properties

IUPAC Name

4-bromobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-2-3-4-5/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAYBPBPEUFIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063722
Record name 1-Butene, 4-bromo-
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Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-butene

CAS RN

5162-44-7
Record name 4-Bromo-1-butene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butene, 4-bromo-
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Record name 1-Butene, 4-bromo-
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Record name 1-Butene, 4-bromo-
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Record name 4-bromobut-1-ene
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Record name HOMOALLYL BROMIDE
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Synthesis routes and methods

Procedure details

Referring to the above reaction diagram, tetrahydroquinoline may be alkylated in methanol by adding excess bromoethanol, sodium iodide and potassium carbonate and refluxing the solution for 24 hours. The product is preferably isolated in water and purified by vacuum distillation. If phenylpiperazine is the starting material, it is alkylated under the same reaction conditions. A 1-phenyl-4-piperidinol structure is synthesized by preparing N-but-3-enyl--N-methylaniline, and treating with aqueous trifluoroacetic acid. N-but-3-enyl--N-methylaniline is provided by alkylation of N-methylaniline with 4-bromobut-1-ene. 1-Phenyl-3-pyrrolidinol is synthesized by the reaction of aniline with 1,4-dibromo-2-butanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,510
Citations
KC Lau, Y Liu, LJ Butler - The Journal of chemical physics, 2006 - pubs.aip.org
… Br ( P 3 ∕ 2 2 ) and Br ( P 1 ∕ 2 2 ) atoms as a function of their recoil velocity imparted upon photodissociation of 1-bromo-2-butene, cyclopropylmethyl bromide, and 4-bromo-1-butene …
Number of citations: 21 pubs.aip.org
EA Hill, MR Engel - The Journal of Organic Chemistry, 1971 - ACS Publications
… laboratories, to be published shortly, suggest a similar mechanism for cyclobutene formation from l-chloro-4bromo-1-butene. However, this mechanism again raises the question as to …
Number of citations: 14 pubs.acs.org
A Archelas, S Hartmans, J Tramper - Biocatalysis, 1988 - Taylor & Francis
… Here we report the formation of these two epoxides from 4-bromo-1-butene and 3-butene-1-01 with three strains of alkene-utilizing bacteria. The influence of a bromine atom or a …
Number of citations: 11 www.tandfonline.com
SH Schel - Journal of molecular structure, 1985 - Elsevier
According to two different molecular mechanics calculations each of the five distinct conformers of 4-chloro-butene and 4-bromo-1-butene must be considered at room temperature. All …
Number of citations: 12 www.sciencedirect.com
B Linclau - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Preparative Methods: for 3,3,4,4-tetrafluoro-4-bromo-1-butene: the compound is prepared in … ethanol led to 3,3,4,4-tetrafluoro-4-bromo-1-butene in 96% yield (eq 2). The product was …
Number of citations: 1 onlinelibrary.wiley.com
GA Crowder, N Smyrl - Journal of Molecular Structure, 1971 - Elsevier
Infrared spectra have been obtained for 4-chloro-1 -butene and 4-bromo-1-butene in the vapor, liquid, and solid states. Two carbon-halogen stretch bands, assigned to two rotational …
Number of citations: 4 www.sciencedirect.com
JM Tanko, PS Skell, S Seshadri - Journal of the American …, 1988 - ACS Publications
… In order to determine the upper limit for the amount of 4-bromo1-butene consumed under the conditions of our MCP/NBG reactions, some information regardingthe relative reactivity of 4-…
Number of citations: 20 pubs.acs.org
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
YS Li, BY Liu, GA Guirgis - Journal of Molecular Structure, 1987 - Elsevier
… The sample of 4-fluoro-1-butene used in the present study was prepared by the reaction of freshly distilled 4-bromo-1-butene (Aldrich Chemicals) with potassium fluoride in ethylene …
Number of citations: 8 www.sciencedirect.com
K Sharma, JB Laurens, LA Pilcher - Synthetic Communications®, 2009 - Taylor & Francis
… L-Cysteine and 4-bromo-1-butene are coupled via an S N 2 reaction to give the core structure. A Sharpless asymmetric dihydroxylation using the dihydroquinidine (DHQD) ligand …
Number of citations: 2 www.tandfonline.com

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